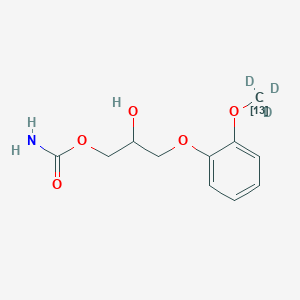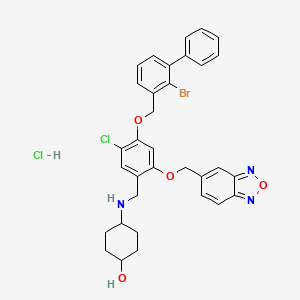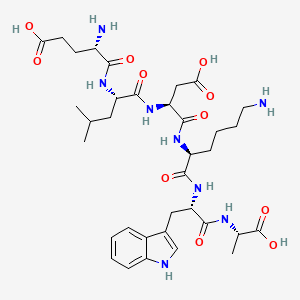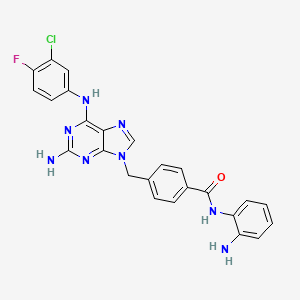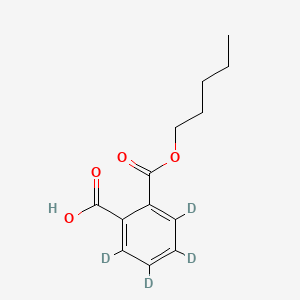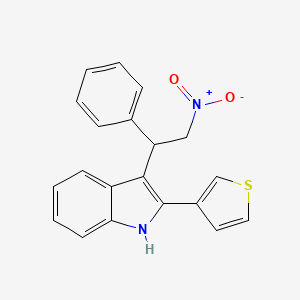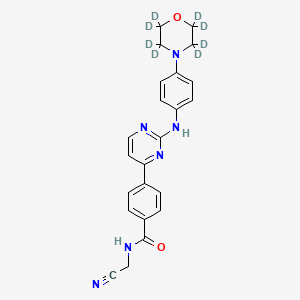
Momelotinib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-d8 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. It is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of momelotinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Enaminone Intermediate Formation: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate in the presence of N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperature in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves an amidation reaction to obtain momelotinib.
Industrial Production Methods
The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves using readily available starting materials, mild reaction conditions, and avoiding the use of precious metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Momelotinib-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
Scientific Research Applications
Momelotinib-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of momelotinib.
Metabolic Pathway Analysis: To identify and quantify metabolites.
Biological Studies: To investigate the biological effects and mechanisms of action of momelotinib.
Medical Research: To develop new therapeutic strategies for myelofibrosis and other related conditions
Mechanism of Action
Momelotinib-d8 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition leads to a reduction in the proliferation of abnormal hematopoietic stem cells and a decrease in the production of inflammatory cytokines. Additionally, momelotinib inhibits activin A receptor type 1, which reduces hepcidin levels and improves anemia in myelofibrosis patients .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A Janus kinase 2 and FLT3 inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-d8
Additionally, momelotinib’s ability to inhibit activin A receptor type 1 provides a distinct advantage in treating anemia associated with myelofibrosis .
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2 |
InChI Key |
ZVHNDZWQTBEVRY-DBVREXLBSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)




